molecular formula C9H13ClO2 B8230412 2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one

2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B8230412
M. Wt: 188.65 g/mol
InChI Key: IXBCYJXJRSGCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H13ClO2 and a molecular weight of 188.65 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a methoxy group, and a dimethyl-substituted cyclohexene ring. It is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one typically involves the chlorination of 3-methoxy-5,5-dimethylcyclohex-2-en-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cyclohexene ring provides structural rigidity, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-chloro-3-methoxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2/c1-9(2)4-6(11)8(10)7(5-9)12-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBCYJXJRSGCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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